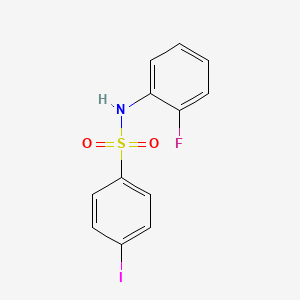

![molecular formula C14H20N2OS B4899671 N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)

N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide often involves multi-step synthetic routes that include the formation of key intermediates such as N-substituted acetamide derivatives. For instance, the synthesis of N-aryl/aralkyl substituted-2"-(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been reported, where the process begins with the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions in aqueous media. This step is followed by the substitution at the nitrogen atom with different electrophiles to yield a series of N-substituted derivatives of acetamide bearing a piperidine moiety (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds like this compound is characterized by the presence of a piperidine ring, which is a saturated six-membered ring containing one nitrogen atom, and a phenyl ring substituted with a methylthio group. The acetamide linkage connects these moieties, contributing to the compound's overall conformation and reactivity. The structural features are crucial for the compound's interaction with biological targets and its chemical properties.

Chemical Reactions and Properties

Compounds with structures similar to this compound participate in various chemical reactions, reflecting their diverse chemical properties. For example, N-alkyl-S-[3-(piperidin-1-yl)propyl]isothioureas, a class of compounds related to the acetamide derivatives, show activity as histamine H3 receptor antagonists, highlighting the significance of the piperidine and acetamide functionalities in medicinal chemistry (Harusawa et al., 2013).

Mecanismo De Acción

Target of Action

CCG-43448, also known as N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide, is a potent small molecule inhibitor of the Regulator of G protein Signaling 4 (RGS4) . RGS4 is a member of the RGS protein family, which plays a crucial role in regulating G protein-coupled receptor signaling pathways .

Mode of Action

CCG-43448 interacts with its target, RGS4, and inhibits its function . This inhibition is likely to enhance the analgesic effect mediated by opioid receptors (ORs) by removing RGS4-mediated inhibition of these receptors and by preventing OR internalization in the spinal cord .

Biochemical Pathways

The compound acts on the Rho pathway , a critical signaling pathway involved in various cellular functions . By inhibiting RGS4, CCG-43448 disrupts the normal functioning of this pathway, leading to changes in cellular responses .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and its interactions with transport proteins can influence its absorption and distribution within the body .

Result of Action

CCG-43448 has been shown to suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . These suppressions are caused by the inhibition of myocardin-related transcription factor A (MRTF-A), a critical factor for epithelial–mesenchymal transition (EMT) . The S-isomer of CCG-43448 exhibits higher inhibitory effects on the cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound like CCG-43448. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its target . Additionally, epigenetic changes influenced by environmental factors can also impact how a compound like CCG-43448 interacts with its target and exerts its effects .

Propiedades

IUPAC Name |

N-(3-methylsulfanylphenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2OS/c1-18-13-7-5-6-12(10-13)15-14(17)11-16-8-3-2-4-9-16/h5-7,10H,2-4,8-9,11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXMWRXQGSFQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol trifluoroacetate (salt)](/img/structure/B4899588.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4899596.png)

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B4899607.png)

![N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4899615.png)

![5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4899630.png)

![N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4899662.png)

![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(4-methylbenzoic acid)](/img/structure/B4899667.png)

![3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4899688.png)

![1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B4899689.png)

![1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)